Benzyl quinoxaline-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl quinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20-11-12-6-2-1-3-7-12)15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEBWMVYKLIACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Quinoxaline 2 Carboxylate and Analogues
Classical and Contemporary Approaches to Quinoxaline-2-carboxylate Synthesis
The synthesis of the quinoxaline (B1680401) ring system is a well-established area of organic chemistry. Traditional methods often rely on the condensation of o-phenylenediamines with α-dicarbonyl compounds. encyclopedia.pubnih.gov These methods are known for their simplicity and effectiveness in forming the core quinoxaline structure. sapub.orgchim.it More contemporary approaches have focused on developing milder, more efficient, and environmentally friendly protocols, including the use of various catalysts and reaction media. encyclopedia.pubnih.gov
Condensation Reactions for Quinoxaline Core Formation
The cornerstone of quinoxaline synthesis lies in the cyclocondensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This reaction is versatile, allowing for the preparation of a wide array of substituted quinoxalines. sapub.org
A notable method for synthesizing quinoxaline derivatives involves the reaction of o-phenylenediamine (B120857) with D-fructose. This reaction initially produces a tetrahydroxybutyl-quinoxaline derivative. sapub.org Subsequent oxidation of this intermediate is a key step to yield the desired quinoxaline-2-carboxaldehyde. sapub.org The oxidation of sugars like D-fructose can be achieved using various oxidizing agents, with studies showing that permanganate (B83412) ions in an acidic medium can oxidize fructose (B13574) to arabinonic acid and formic acid. scirp.org This pathway highlights the utility of readily available carbohydrates in the synthesis of complex heterocyclic systems.
The most widely used method for quinoxaline synthesis is the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.orgchim.it This reaction is typically straightforward and provides good yields of the corresponding quinoxalines. encyclopedia.pub A variety of α-dicarbonyl compounds, including glyoxal (B1671930), biacetyl, and benzil (B1666583), can be employed, leading to a diverse range of substituted quinoxalines. encyclopedia.pubsapub.org The reaction conditions can be varied, with some methods utilizing catalysts to improve efficiency and yield. For instance, zinc triflate has been used as a green and highly effective catalyst for this condensation, achieving yields of up to 90% in acetonitrile (B52724) at room temperature. encyclopedia.pub Another approach involves the use of ammonium (B1175870) bifluoride as a catalyst in an aqueous ethanol (B145695) solvent system, providing excellent yields of 90-98%. nih.gov
Table 1: Catalysts and Conditions for Condensation of o-Phenylenediamine with α-Dicarbonyl Compounds
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Zinc Triflate | Acetonitrile | Room Temperature | up to 90 | encyclopedia.pub |
| Ammonium Bifluoride | Aqueous Ethanol | Not Specified | 90-98 | nih.gov |
| None (Glycerol/Water) | Glycerol/Water | 90°C | 85-91 | encyclopedia.pub |
| Iodine | DMSO | Room Temperature | 80-90 | encyclopedia.pub |
| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temperature | 95 | encyclopedia.pub |
Derivatization of Quinoxaline-2-carboxylic Acid
Once the quinoxaline-2-carboxylic acid core is synthesized, it can be further modified to produce various derivatives, including esters and amides. These derivatization reactions are crucial for tuning the properties of the final compound.
Quinoxaline-2-carboxylic acid can be converted to its corresponding esters through esterification with various alcohols. This is a standard transformation in organic synthesis. youtube.com For example, the synthesis of benzyl (B1604629) quinoxaline-2-carboxylate involves the reaction of quinoxaline-2-carboxylic acid with benzyl alcohol. Studies have shown that the nature of the ester group can significantly influence the biological activity of the resulting quinoxaline derivative. nih.gov For instance, in a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives, the antituberculosis activity was found to improve in the order of benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov
To facilitate the formation of amides, quinoxaline-2-carboxylic acid can be activated by converting it into a more reactive acyl chloride. This is commonly achieved using oxalyl chloride. nih.govnih.gov The resulting quinoxaline-2-carbonyl chloride is then reacted with a desired amine to form the corresponding N-substituted quinoxaline-2-carboxamide (B189723). nih.gov This method has been successfully employed to prepare a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides. nih.gov The activation step is crucial as it allows the amidation to proceed under mild conditions.
Multicomponent Reactions in Quinoxaline Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecular architectures, including the quinoxaline scaffold. bohrium.com These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. A variety of MCRs have been developed for the construction of quinoxaline rings, often involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds or their synthetic equivalents. bohrium.comnih.gov
One notable approach involves the Ugi reaction, a versatile MCR that can be adapted for quinoxaline synthesis. bohrium.com Furthermore, innovative catalyst-free MCRs have been reported. For instance, the reaction of o-phenylenediamines, aryl ketones, and elemental sulfur provides access to quinoxalin-2-thiones. thieme-connect.com This method is operationally simple and scalable, tolerating a range of electron-donating and electron-withdrawing groups on the aryl ketone. thieme-connect.com Another catalyst-free protocol involves the reaction of o-phenylenediamine and phenacyl bromide in ethanol under reflux conditions to yield quinoxaline derivatives. nih.gov
The development of MCRs for quinoxaline synthesis is a dynamic field, with ongoing research focused on expanding the scope of accessible structures and developing more sustainable and environmentally friendly protocols. mdpi.com These reactions provide a convergent and diversity-oriented approach to a wide range of quinoxaline derivatives. bohrium.com
Targeted Synthesis of Benzyl Quinoxaline-2-carboxylate Derivatives
Direct Benzyl Esterification of Quinoxaline-2-carboxylic Acid
The synthesis of this compound can be achieved through the direct esterification of quinoxaline-2-carboxylic acid with benzyl alcohol. This classical method typically involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to drive the equilibrium towards the ester product. While effective, this method can sometimes require harsh conditions and long reaction times.
More advanced strategies for esterification may involve the use of coupling agents to activate the carboxylic acid, facilitating the reaction with benzyl alcohol under milder conditions. These methods can improve yields and reduce the potential for side reactions.
Synthesis of N-Benzyl Quinoxaline-2-carboxamides
The synthesis of N-benzyl quinoxaline-2-carboxamides has been accomplished through the reaction of quinoxaline-2-carboxylic acid with benzylamine (B48309). nih.gov In a typical procedure, the quinoxaline-2-carboxylic acid is first activated by converting it to the corresponding acyl chloride, often using oxalyl chloride. nih.gov This highly reactive intermediate is then treated with benzylamine to form the desired amide. This method has been successfully employed to prepare a series of N-benzyl quinoxaline-2-carboxamides for biological evaluation. nih.govdocumentsdelivered.com The majority of the compounds synthesized via this route that exhibited good antimycobacterial activity belonged to the N-benzyl group. nih.govdocumentsdelivered.com
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
| Quinoxaline-2-carboxylic acid | Benzylamine | Oxalyl chloride | N-Benzyl quinoxaline-2-carboxamide | nih.gov |
This interactive table summarizes the synthesis of N-Benzyl Quinoxaline-2-carboxamides.
Synthesis of this compound 1,4-Dioxides
This compound 1,4-dioxides are a class of compounds that have been investigated for their antimycobacterial properties. acs.orgnih.gov Their synthesis is typically achieved through the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with a β-ketoester. nih.gov
In a reported procedure, a substituted benzofuroxane is reacted with a benzyl β-ketoester in the presence of a base, such as triethylamine, in a suitable solvent like methanol (B129727). acs.orgnih.gov The reaction is often carried out at low temperatures and in the dark to afford the desired quinoxaline-2-carboxylate 1,4-dioxide derivatives. nih.gov This method has been used to synthesize a series of 6(7)-substituted this compound 1,4-dioxides, which have demonstrated significant in vitro activity against Mycobacterium tuberculosis. acs.orgnih.gov The antituberculosis activity was found to be dependent on the substituents on the carboxylate group, with the benzyl esters showing greater potency than ethyl, 2-methoxyethyl, allyl, and tert-butyl esters. acs.orgnih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| Benzofuroxan | Benzyl β-ketoester | This compound 1,4-dioxide | nih.gov |
This interactive table outlines the synthesis of this compound 1,4-Dioxides.
Visible-Light-Induced Photocatalytic Benzylation of Quinoxalin-2(1H)-ones
In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool for C-H functionalization reactions. rsc.orgacs.orgresearchgate.net Several methods have been developed for the direct C3-benzylation of quinoxalin-2(1H)-ones using this technology. rsc.orgacs.orgresearchgate.net
One approach utilizes riboflavin (B1680620) (vitamin B2) as an inexpensive and environmentally friendly organic photocatalyst. rsc.orgresearchgate.net In this system, substituted quinoxalin-2(1H)-ones are reacted with benzyl bromides under visible light irradiation to afford C3-benzylated quinoxalin-2(1H)-one derivatives in good yields. rsc.orgresearchgate.net Another innovative method employs carboxylic acid anhydrides as the benzylating agent in a deoxygenative C-H benzylation process. acs.orgnih.gov This reaction proceeds under mild conditions and provides a practical route to a variety of functionalized 3-benzylquinoxalin-2(1H)-ones. acs.orgnih.gov
These photocatalytic methods offer a green and efficient alternative to traditional benzylation strategies, avoiding the need for harsh reagents and high temperatures. rsc.orgacs.orgresearchgate.net
| Substrate | Benzylating Agent | Photocatalyst | Product | Reference |
| Quinoxalin-2(1H)-one | Benzyl bromide | Riboflavin | C3-Benzylated quinoxalin-2(1H)-one | rsc.orgresearchgate.net |
| Quinoxalin-2(1H)-one | Carboxylic acid anhydride (B1165640) | Not specified in abstract | 3-Benzylquinoxalin-2(1H)-one | acs.orgnih.gov |
This interactive table details the visible-light-induced photocatalytic benzylation of Quinoxalin-2(1H)-ones.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of quinoxaline derivatives has been shown to be amenable to microwave irradiation. nih.govjocpr.comudayton.eduscielo.br
A common microwave-assisted approach for quinoxaline synthesis involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. scielo.brresearchgate.net This reaction can be performed under solvent-free conditions, further enhancing its green credentials. scielo.brresearchgate.net For example, the reaction of benzene-1,2-diamine with benzil can be efficiently catalyzed by acidic alumina (B75360) under microwave irradiation, affording the corresponding 2,3-diphenylquinoxaline (B159395) in high yield within minutes. scielo.brresearchgate.net The use of a magnesium bromide-etherate complex as a catalyst in microwave-assisted synthesis has also been reported. jocpr.com These protocols offer a rapid and efficient entry to the quinoxaline core structure, which can then be further functionalized to produce derivatives such as this compound. udayton.edu
| Reactants | Catalyst | Conditions | Product | Reference |
| o-Phenylenediamines, 1,2-Dicarbonyl compounds | Acidic Alumina | Microwave, Solvent-free | Quinoxaline derivative | scielo.brresearchgate.net |
| Substituted quinoxalines | MgBr2.OEt2 | Microwave | Quinoxaline derivative | jocpr.com |
This interactive table summarizes microwave-assisted synthetic protocols for quinoxaline derivatives.
Green Chemistry Approaches in Quinoxaline Synthesis
The development of environmentally benign synthetic methods for quinoxaline derivatives, including this compound, has become a significant focus in organic chemistry. ijirt.org Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances by employing safer solvents, reusable catalysts, and energy-efficient conditions. ijirt.orgsphinxsai.com Traditional methods for synthesizing quinoxalines often rely on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can require harsh conditions, toxic solvents, and long reaction times. sphinxsai.comtandfonline.com In contrast, green approaches offer advantages such as high yields, short reaction times, simple work-up procedures, and minimal environmental impact. ias.ac.intandfonline.com
Catalyst-Free and Solvent-Free Methods
A significant advancement in the green synthesis of quinoxalines is the development of methods that operate without a catalyst and/or a solvent. These approaches simplify the reaction setup and purification process, reduce chemical waste, and are often more economical.
Catalyst-Free Synthesis: The synthesis of quinoxaline derivatives can be achieved without any catalyst, often by utilizing green solvents like water or ethanol, or by employing energy sources like ultrasound irradiation. nih.govtandfonline.com For instance, a highly efficient, catalyst-free protocol for the synthesis of quinoxalines involves the cyclocondensation of aryldiamines and dicarbonyl compounds in methanol at room temperature, affording products in medium to excellent yields in just one minute. thieme-connect.com This method's simplicity and efficiency were demonstrated by reacting o-phenylenediamine with glyoxal in methanol, which resulted in a 93% isolated yield of quinoxaline. thieme-connect.com
Another catalyst-free approach involves the reaction of o-phenylenediamines with phenacyl bromides in refluxing ethanol, yielding quinoxaline derivatives in 70-85% yields. nih.gov Similarly, treating diamines with substituted phenacyl bromides in water at 80 °C also produces the desired quinoxalines in moderate to high yields without the need for a catalyst or any additives. nih.gov Ultrasound irradiation has also been successfully used to induce the synthesis of quinoxaline derivatives in water at room temperature without a catalyst, offering high yields and short reaction times. tandfonline.comscielo.br
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a cornerstone of green synthesis. These reactions, often conducted by grinding the reactants together at room temperature, can significantly reduce environmental pollution. tandfonline.com An efficient method for synthesizing quinoxaline derivatives involves grinding 1,2-diamines and 1,2-diketones with a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, which produces excellent yields. tandfonline.com While this method uses a catalyst, other studies have shown that simply grinding o-phenylenediamine and benzil at room temperature can yield the product, albeit in lower yields compared to catalyzed reactions. tandfonline.com
The use of silica (B1680970) nanoparticles as a catalyst under solvent-free conditions has also proven effective for the condensation of 1,2-diamines with 1,2-diketones, resulting in high yields and short reaction times. rsc.org Similarly, sulfated polyborate has been employed as a recyclable, eco-friendly catalyst for quinoxaline synthesis under solvent-free conditions, demonstrating high yields and the ability to tolerate a variety of functional groups. ias.ac.in
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Catalyst-Free | o-phenylenediamine, Glyoxal | Methanol, Room Temp, 1 min | 93 | thieme-connect.com |
| Catalyst-Free | o-phenylenediamine, Phenacyl Bromide | Ethanol, Reflux | 70-85 | nih.gov |
| Catalyst-Free, Ultrasound | o-phenylenediamine, Ninhydrin | Water, Room Temp | Excellent | tandfonline.com |
| Solvent-Free | o-phenylenediamine, Benzil | Grinding, p-TsOH (10 mol%), Room Temp, 5 min | 90 | tandfonline.com |
| Solvent-Free | 1,2-diamines, 1,2-diketones | Silica Nanoparticles, Room Temp | High | rsc.org |
Utilization of Eco-Friendly Catalysts (e.g., Cerium(IV) Ammonium Nitrate)
The use of environmentally friendly catalysts is a key aspect of green chemistry. These catalysts are typically non-toxic, readily available, inexpensive, and can often be recycled and reused.
Cerium(IV) Ammonium Nitrate (B79036) (CAN): Cerium(IV) ammonium nitrate (CAN) has emerged as a highly efficient and versatile catalyst for various organic transformations, including the synthesis of quinoxalines. rsc.orgacs.org It is an inexpensive, non-toxic, and readily available reagent that can effectively catalyze the condensation of 1,2-diamines and 1,2-diketones in water, a green solvent. rsc.orgrsc.org
A simple and proficient method for quinoxaline synthesis employs a catalytic amount (5 mol%) of CAN in water at room temperature. rsc.orgrsc.org This system works for a wide range of substrates, including aromatic and aliphatic 1,2-diketones and various substituted o-phenylenediamines, consistently producing excellent yields in short reaction times (10-50 minutes). rsc.org The reaction is performed under ambient conditions, and the use of water as a solvent offers significant economic and environmental benefits. rsc.orgrsc.org The reaction of o-phenylenediamine and benzil derivatives in the presence of CAN can yield up to 98% of the desired quinoxaline product in just 20 minutes at room temperature. mdpi.com
The catalytic activity of CAN is attributed to its ability to act as a powerful one-electron oxidant. acs.org This property facilitates the reaction, leading to high efficiency even in an aqueous medium. rsc.orgmdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-phenylenediamine | Benzil | CAN (5 mol%) | Water | Room Temp, 10 min | 98 | rsc.org |
| 4,5-dimethyl-1,2-phenylenediamine | Benzil | CAN (5 mol%) | Water | Room Temp, 10 min | 98 | rsc.org |
| 3,4-diaminobenzophenone | Benzil | CAN (5 mol%) | Water | Room Temp, 25 min | 94 | rsc.org |
| o-phenylenediamine | Acenaphthenequinone | CAN (5 mol%) | Water | Room Temp, 15 min | 96 | rsc.org |
| o-phenylenediamine | Benzil derivatives | CAN (5 mol%) | Acetonitrile | Room Temp, 20 min | 80-98 | mdpi.com |
Chemical Reactivity and Derivatization Strategies of Benzyl Quinoxaline 2 Carboxylate
Functional Group Transformations of the Carboxylate Moiety
The benzyl (B1604629) ester group in benzyl quinoxaline-2-carboxylate serves as a versatile handle for a variety of chemical modifications. These transformations are crucial for creating derivatives with altered properties and biological activities.
Hydrazide Formation and Subsequent Cyclization Reactions
A prominent transformation of the carboxylate ester is its conversion to a hydrazide. This is typically achieved through reaction with hydrazine (B178648) hydrate. For instance, ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate undergoes hydrazinolysis to yield 2-hydroxy-6-methyl-quinoxaline-3-carbonyl-hydrazide. sphinxsai.com This resulting quinoxaline-2-carbohydrazide (B3053585) is a key intermediate for further synthetic elaborations. sphinxsai.comsapub.org
The hydrazide moiety is highly reactive and can participate in various cyclization reactions to form new heterocyclic rings. Condensation of the hydrazide with aromatic aldehydes furnishes N'-arylidene quinoxaline-2-carbohydrazides. sphinxsai.comsapub.org These hydrazones can then be cyclized to generate diverse heterocyclic systems. sapub.org For example, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of 3-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazole-2(3H)-thiones, while treatment with acetic anhydride (B1165640) yields 1-(2-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones. sapub.org Another example involves the cyclization of quinoxaline-2-carbohydrazide with cyanogen (B1215507) bromide to afford 5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine. sapub.org These reactions highlight the utility of the hydrazide intermediate in constructing complex molecular architectures.
| Starting Material | Reagent(s) | Product | Reference |
| Ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate | Hydrazine hydrate | 2-hydroxy-6-methyl-quinoxaline-3-carbonyl-hydrazide | sphinxsai.com |
| Quinoxaline-2-carbohydrazide | Aromatic aldehydes | N'-arylidene quinoxaline-2-carbohydrazides | sphinxsai.comsapub.org |
| N'-arylidene quinoxaline-2-carbohydrazides | KOH/CS₂ | 3-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazole-2(3H)-thiones | sapub.org |
| N'-arylidene quinoxaline-2-carbohydrazides | Ac₂O | 1-(2-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones | sapub.org |
| Quinoxaline-2-carbohydrazide | CNBr | 5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine | sapub.org |
Modifications on the Quinoxaline (B1680401) Nucleus
The quinoxaline ring system itself is amenable to a range of chemical modifications, allowing for the fine-tuning of the molecule's electronic and steric properties.
Nucleophilic Aromatic Substitution on Halogenated Quinoxaline Derivatives
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing various functional groups onto the quinoxaline core, particularly when the ring is activated by electron-withdrawing groups or contains a good leaving group like a halogen. chadsprep.comyoutube.comyoutube.com For instance, in 2,3-dichloroquinoxaline, the chlorine atoms serve as effective leaving groups, facilitating substitution by nucleophiles. udayton.edu This allows for the formation of carbon-heteroatom bonds, such as C-O, C-N, and C-S, at the C2 and C3 positions. udayton.edu
The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. chadsprep.comyoutube.comudayton.edu The electrophilic nature of the quinoxaline ring system makes it a suitable substrate for these transformations. udayton.edursc.org A variety of quinoxaline derivatives bearing cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents have been synthesized through vicarious nucleophilic substitution (VNS) reactions with quinoxaline N-oxide. rsc.org
| Substrate | Nucleophile/Reagent | Product Type | Reference |
| 2,3-dichloroquinoxaline | Various nucleophiles | C-O, C-N, and C-S substituted quinoxalines | udayton.edu |
| Halogenated quinoxaline | Strong nucleophiles (e.g., NH₂⁻, OH⁻) | Substituted quinoxalines | chadsprep.com |
| Quinoxaline N-oxide | Carbanions (e.g., from nitriles, sulfones) | Functionalized quinoxaline derivatives | rsc.org |
Oxidation to N-Oxides (e.g., 1,4-di-N-oxides)
The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline scaffold can be readily oxidized to form N-oxides. rsc.org The resulting quinoxaline 1,4-di-N-oxides are an important class of heterocyclic N-oxides with significant biological activities. researchgate.netnih.gov The oxidation is typically carried out using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
These N-oxide derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities. researchgate.netnih.gov For example, a series of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. nih.govnih.gov The presence of the 1,4-di-N-oxide functionality is often crucial for the observed biological effects. nih.gov
| Starting Material | Oxidizing Agent | Product | Reference |
| This compound | mCPBA | Benzyl quinoxaline-1,4-di-N-oxide-2-carboxylate | |
| Substituted quinoxalines | Peracids | Quinoxaline 1,4-di-N-oxides | nih.gov |
Side Chain Functionalization and Hybridization Strategies
Beyond modifications to the carboxylate and the quinoxaline core, functionalization of the side chains and the creation of hybrid molecules represent key strategies for diversifying the chemical space around the this compound scaffold.
Introducing functional groups onto the side chains of polymers containing quinoxaline units is a recognized strategy. cmu.edu One approach involves the synthesis of a polymer with reactive handles, such as bromoalkyl groups, followed by post-polymerization modification to introduce functionalities like carboxylic acids, amines, or thiols. cmu.edu While this specific example pertains to polythiophenes, the principle of side-chain functionalization is broadly applicable in polymer chemistry and small molecule synthesis. researchgate.net
Hybridization strategies involve combining the quinoxaline scaffold with other pharmacologically relevant moieties. For instance, a library of 3-benzyl-N¹-substituted quinoxalin-2-ones, including quinoxaline-triazole hybrids, was synthesized via a "click" reaction. acs.org This approach allows for the creation of complex molecules by efficiently linking different building blocks. Another example is the synthesis of spiro[thiadiazoline-quinoxaline] derivatives through 1,3-dipolar cycloaddition reactions. nih.gov These hybridization strategies aim to generate novel compounds with potentially synergistic or enhanced biological activities.
| Strategy | Description | Example | Reference |
| Post-polymerization modification | Introduction of functional groups onto a pre-formed polymer backbone with reactive side chains. | Synthesis of poly[3-(6-aminohexyl)thiophene] from poly[3-(6-bromohexyl)thiophene]. | cmu.edu |
| Click Chemistry | Efficient and specific reaction for linking molecular fragments. | Synthesis of quinoxaline-triazole hybrids from an alkyne-functionalized quinoxaline and an azide. | acs.org |
| 1,3-Dipolar Cycloaddition | Formation of five-membered heterocyclic rings. | Synthesis of spiro[thiadiazoline-quinoxaline] derivatives. | nih.gov |
Mechanistic Investigations in Synthesis and Biological Action of Benzyl Quinoxaline 2 Carboxylate
Elucidation of Reaction Mechanisms in Benzyl (B1604629) Quinoxaline-2-carboxylate Synthesis
The formation of the quinoxaline (B1680401) ring system can be achieved through several synthetic strategies. The mechanisms often involve multi-step reactions that can be performed in a single pot, highlighting the efficiency of modern organic synthesis.
While the most common syntheses of quinoxalines involve condensation reactions, radical-based mechanisms have also been explored for the formation of the quinoxaline core. In some instances, the synthesis proceeds through the oxidation of a starting material, such as styrene, to generate a radical intermediate. This radical can then undergo further reactions, including cyclization, to form the heterocyclic ring. While not the primary route for synthesizing benzyl quinoxaline-2-carboxylate, these radical pathways are significant in the broader context of quinoxaline chemistry. For example, the addition of a fluoroalkyl radical to an o-diisocyanoarene, followed by a radical cyclization, demonstrates a modern approach to forming substituted quinoxalines.
Tandem processes, or cascade reactions, are highly efficient methods for synthesizing complex molecules like quinoxalines in a single operation without isolating intermediates. The most classic and widely used tandem process for preparing quinoxaline-2-carboxylates is the condensation-cyclization reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govnih.gov
To synthesize a this compound, an appropriately substituted o-phenylenediamine is reacted with a benzyl α-ketoester, such as benzyl pyruvate. The reaction mechanism can be described as follows:
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl groups of the ketoester.
Dehydration: The resulting intermediate undergoes dehydration to form an imine.
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, forming a six-membered dihydroquinoxaline ring.
Aromatization: The dihydroquinoxaline intermediate subsequently aromatizes, often through oxidation or elimination of a water molecule, to yield the stable quinoxaline ring system. nih.gov
This reaction can be catalyzed by acids or performed under various conditions, including at room temperature using recyclable catalysts like alumina-supported heteropolyoxometalates. nih.gov This one-pot synthesis represents a tandem sequence of imine formation, cyclization, and dehydration/oxidation. nih.gov Other variations include the tandem oxidation of α-hydroxy ketones to generate the 1,2-dicarbonyl species in situ, which then reacts with the diamine. nih.gov
Mechanistic Insights into Biological Activity
Derivatives of this compound exhibit a range of biological effects, which are underpinned by specific molecular mechanisms, including DNA damage and the modulation of key cellular pathways.
A significant mechanism of action for many quinoxaline derivatives is their ability to induce DNA damage, which can halt cell proliferation and trigger cell death in pathogenic microbes or cancer cells. nih.gov Quinoxaline compounds, particularly the related quinoxaline 1,4-dioxides, are recognized as DNA-damaging agents. This activity is often linked to their ability to be bio-reduced within the cell.
For some quinoxaline-2-carboxamide (B189723) derivatives, molecular docking studies suggest that human DNA topoisomerase could be a potential molecular target. nih.gov Topoisomerases are critical enzymes that manage the topological state of DNA. By inhibiting these enzymes, the compounds can interfere with DNA replication and transcription, leading to breaks in the DNA strands and ultimately apoptosis.
The antibacterial action of quinoxaline 1,4-dioxides, which are structurally related to this compound, is often attributed to the production of free radicals following bioreduction. organic-chemistry.org Within the target cell, such as a bacterium, the N-oxide groups of these compounds can be reduced, a process that generates reactive oxygen species (ROS) or other radical species. These highly reactive free radicals can then cause widespread damage to cellular macromolecules, most notably DNA, leading to cell death. This mechanism suggests that some quinoxaline derivatives function as prodrugs, which are activated by the metabolic environment of the target cell. nih.govorganic-chemistry.org
Beyond direct DNA damage, quinoxaline derivatives exert their biological effects by interacting with specific protein targets and modulating critical cellular signaling pathways.
DNA Gyrase B Subunit: In silico studies on quinoxaline 1,4-dioxides have indicated that these molecules can bind to the ATP-binding site of the bacterial DNA gyrase B subunit (GyrB). This binding is analogous to that of the known DNA gyrase inhibitor novobiocin. By inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication and repair, these compounds can effectively halt bacterial growth.
HIF-1α, VEGF, and p21 Pathway Modulation: Certain benzyl-quinoxaline derivatives have been shown to modulate pathways critical for cancer progression, such as those involving Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and the cyclin-dependent kinase inhibitor p21. Under hypoxic conditions typical of solid tumors, HIF-1α stabilization promotes the transcription of genes like VEGF, which drives angiogenesis and tumor growth. Research has demonstrated that specific 3-benzyl-N1-substituted quinoxalin-2-ones can significantly downregulate the gene expression of HIF-1α and VEGF in human colon cancer cells (HCT-116). Concurrently, these compounds were found to enhance the expression of the pro-apoptotic gene p21. The p21 protein is a critical regulator of cell cycle arrest and apoptosis, often acting downstream of the p53 tumor suppressor. The modulation of these pathways highlights a multi-faceted mechanism for the anticancer activity of these quinoxaline derivatives. Molecular docking studies have also pointed to the VEGF receptor as a potential target for some N-substituted quinoxaline-2-carboxamides. nih.gov
The table below summarizes the observed effects of selected quinoxaline-triazole hybrids (structurally related to this compound) on key gene expression in HCT-116 cancer cells.
| Compound | Target Gene | Effect on Expression |
| Compound 14 (4-((1-(2-oxo-3-phenyl-2H-quinoxalin-1-yl)methyl)-1H-1,2,3-triazol-4-yl)benzoic acid) | HIF-1α | Downregulation |
| VEGF | Downregulation | |
| p21 | Upregulation | |
| Compound 20 (N-(4-((1-(2-oxo-3-phenyl-2H-quinoxalin-1-yl)methyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide) | HIF-1α | Downregulation |
| VEGF | Downregulation | |
| p21 | Upregulation |
Data sourced from studies on 3-benzyl-N1-substituted quinoxalin-2-ones and their hybrids.
Investigation of Drug Resistance Mechanisms (e.g., Gene Mutations)
The emergence of drug resistance is a significant challenge in the development of new antimicrobial agents. For quinoxaline derivatives, understanding the genetic basis of resistance is crucial for predicting and potentially circumventing these mechanisms. Investigations into resistance to this compound and related compounds have identified specific gene mutations that can reduce their efficacy.
Research into a closely related compound, 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c), has provided significant insights into potential resistance mechanisms. uniss.itunipv.it When Mycobacterium tuberculosis was exposed to Ty38c, resistant mutants were found to have mutations in the rv3405c gene. uniss.itunipv.it This gene encodes a transcriptional repressor that controls the expression of the adjacent rv3406 gene. Mutations in rv3405c lead to the overexpression of the Rv3406 protein, which has been shown to decarboxylate and inactivate Ty38c. uniss.it
To identify the primary target of the compound, researchers used a strain of M. tuberculosis that lacked the rv3406 gene and isolated mutants resistant to Ty38c. uniss.it In these mutants, mutations were discovered in the dprE1 gene, which encodes the decaprenylphosphoryl-D-ribose oxidase DprE1. uniss.it This enzyme is essential for the synthesis of the mycobacterial cell wall. uniss.it The mutations in dprE1 suggest that DprE1 is the direct target of this class of quinoxaline compounds. uniss.it One specific mutation identified was Leu368Pro, which is thought to interfere with the binding of the compound to the enzyme. uniss.it
Studies on other quinoxaline derivatives, such as quinoxaline-2-carboxylic acid 1,4-dioxides, have revealed different resistance mechanisms in Mycobacterium smegmatis. Spontaneous resistant mutants showed a high number of single-nucleotide polymorphisms, indicating that these compounds may act as DNA-damaging agents. nih.govresearchgate.net Reverse genetics confirmed that mutations in the genes MSMEG_4646, MSMEG_5122, and MSMEG_1380 confer resistance to these quinoxaline 1,4-dioxides. nih.govresearchgate.net These genes are believed to encode redox enzymes involved in the metabolism of pyruvate, which may act as pro-drug activators. nih.gov
The following table summarizes the identified genes and mutations associated with resistance to quinoxaline derivatives.
| Compound Class | Organism | Gene | Function of Gene Product | Consequence of Mutation |
| Quinoxaline-2-carboxylic acid | Mycobacterium tuberculosis | rv3405c | Transcriptional repressor of rv3406 | Overexpression of Rv3406, leading to drug inactivation. uniss.itunipv.it |
| Quinoxaline-2-carboxylic acid | Mycobacterium tuberculosis | dprE1 | Decaprenylphosphoryl-D-ribose oxidase | Altered drug target, preventing compound binding. uniss.it |
| Quinoxaline-2-carboxylic acid 1,4-dioxide | Mycobacterium smegmatis | MSMEG_4646 | Putative redox enzyme | Resistance to the compound. nih.gov |
| Quinoxaline-2-carboxylic acid 1,4-dioxide | Mycobacterium smegmatis | MSMEG_5122 | Putative redox enzyme | Resistance to the compound. nih.gov |
| Quinoxaline-2-carboxylic acid 1,4-dioxide | Mycobacterium smegmatis | MSMEG_1380 | Putative redox enzyme | Resistance to the compound. nih.gov |
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein), allowing for the characterization of the binding behavior.
Molecular docking studies have been crucial in elucidating how quinoxaline (B1680401) derivatives interact with their biological targets at the molecular level. For instance, in studies involving N-benzyl quinoxaline-2-carboxamides, a class of compounds closely related to the title compound, docking into the active site of mycobacterial decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) revealed specific binding modes. The best poses for these compounds retained key hydrophobic interactions with the quinoxaline core and a hydrogen bond between the Lys418 residue and the N-1 position of the quinoxaline ring. nih.gov However, these derivatives lacked the strong ionic interaction observed with confirmed inhibitors, which was reflected in their docking scores. nih.gov
In other studies, docking of quinoxaline derivatives into the active sites of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) has identified critical interactions. For example, one derivative formed three hydrogen bonds with residues Met769 and Asp831 in the EGFR binding pocket. nih.gov Another compound was shown to form six hydrogen bonds with residues Gln178, Leu338, Ser339, and Phe504 within the COX-2 active site. nih.gov Furthermore, docking of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives into the active site of Mycobacterium tuberculosis DNA gyrase showed that the quinoxaline scaffold occupied the same binding site as the coumarin (B35378) moiety of the known inhibitor novobiocin, forming a similar hydrogen bond with the Arg77 residue. nih.gov These detailed interaction analyses are vital for understanding the mechanism of action and for the structure-based design of new inhibitors. nih.govnih.gov
Table 1: Summary of Ligand-Protein Interactions for Quinoxaline Derivatives from Docking Studies
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| N-benzyl quinoxaline-2-carboxamides | Mycobacterial DprE1 | Lys418, Arg325, Val365 | Hydrogen Bonding, Hydrophobic, Arene-H |
| Quinoxaline Derivatives | EGFR | Met769, Asp831 | Hydrogen Bonding |
| Quinoxaline Derivatives | COX-2 | Gln178, Leu338, Ser339, Phe504 | Hydrogen Bonding |
| Quinoxaline-2-carboxamide 1,4-di-N-oxides | M. tuberculosis DNA Gyrase | Arg77 | Hydrogen Bonding |
A significant outcome of molecular docking studies is the identification of potential molecular targets for novel compounds. For derivatives of quinoxaline-2-carboxylic acid, these in silico approaches have suggested several promising protein targets. nih.govnih.gov Molecular docking of N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a compound noted for its cytotoxic activity, indicated that human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) could be potential targets. nih.govnih.govsemanticscholar.org
Further research has expanded the list of potential targets for the broader quinoxaline class. Studies have identified EGFR and COX-2 as dual targets for certain quinoxaline derivatives, suggesting their potential as anticancer and anti-inflammatory agents. nih.govrsc.org For derivatives with antimycobacterial properties, such as quinoxaline-2-carboxamide 1,4-di-N-oxides, Mycobacterium tuberculosis DNA gyrase has been identified as a likely target. nih.gov Additionally, other computational studies have proposed the PI3K/mTOR signaling pathway as a target for quinoxaline-containing compounds in the context of cancer therapy. researchgate.net The identification of these targets is a critical first step in understanding the pharmacological profile of these compounds and exploring their therapeutic potential. mdpi.com
Table 2: Potential Molecular Targets for Quinoxaline Derivatives Identified via In Silico Studies
| Compound/Derivative Class | Identified Potential Target(s) | Therapeutic Area |
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Human DNA Topoisomerase, VEGFR | Anticancer |
| Quinoxaline Derivatives | EGFR, COX-2 | Anticancer, Anti-inflammatory |
| Quinoxaline-2-carboxamide 1,4-di-N-oxides | Mycobacterium tuberculosis DNA Gyrase | Antimycobacterial |
| Quinoxaline-containing compounds | PI3K/mTOR | Anticancer |
| N-benzyl quinoxaline-2-carboxamides | Mycobacterial DprE1 | Antimycobacterial |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wiley.com
QSAR models are powerful tools for predicting the biological activity of novel compounds based on their structural features, thereby streamlining the drug discovery process. For quinoxaline derivatives, several predictive QSAR models have been successfully developed. In one study focusing on quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives with anti-mycobacterial activity, researchers established predictive linear regression models. nih.gov These models serve as a rational guide for proposing new structures with potentially enhanced activity against Mycobacterium tuberculosis. nih.gov
Similarly, a 2D-QSAR model was developed for a series of anticancer quinoxaline derivatives targeting VEGFR-2. mdpi.com This model was not only statistically verified but was also used to virtually screen and design five new compounds with higher predicted inhibitory capacities (pIC₅₀ values ranging from 5.43 to 6.16) than the initial template. mdpi.com In another approach combining pharmacophore modeling with QSAR, a model for quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives yielded strong internal (R² = 0.863) and external (Predr² = 0.74) predictive power for antimycobacterial activity. nih.gov These predictive models are invaluable for prioritizing synthetic efforts toward compounds with the highest probability of success. researchgate.net
Table 3: Examples of Predictive QSAR Models for Quinoxaline Derivatives
| Compound Series | Biological Activity | Model Type | Key Finding/Statistic |
| Quinoxaline-2-carboxylate 1,4-di-N-oxides | Anti-mycobacterial | Linear Regression | Established predictive models for potency and selectivity. nih.gov |
| Anticancer Quinoxalines | VEGFR-2 Inhibition | 2D-QSAR | Guided the design of new compounds with higher predicted pIC₅₀ values. mdpi.com |
| Quinoxaline-2-carboxamide 1,4-di-N-oxides | Antimycobacterial | Pharmacophore-based QSAR | High predictive capability with R² = 0.863 and Predr² = 0.74. nih.gov |
| Quinolines/Isoquinolines/Quinoxalines | Antimalarial | MLR, MNLR, ANN | Developed reliable models validated internally and externally. researchgate.net |
The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that encode different aspects of a molecule's structure. wiley.com Studies on quinoxaline derivatives have employed a wide array of these descriptors to build predictive models. For a series of quinoxaline-2-carboxylate 1,4-di-N-oxides, 1497 DRAGON-type theoretical descriptors were used to represent the molecular structures for QSAR analysis. nih.gov
In a study on the antimalarial activity of quinoline (B57606), isoquinoline, and quinazoline (B50416) derivatives, the final QSAR model indicated that the biological activity was largely determined by four key descriptors: total connectivity (Tcon), percentage of carbon (C (%)), density (D), and the bond length between two nitrogen atoms (Bond N–N). researchgate.net For other quinoxaline derivatives, such as 3-arylquinoxaline-2-carbonitrile di-N-oxides, QSAR studies have established a link between their biological activity and their Moriguchi-octanol/water partition coefficients (MLOGPs). nih.gov The selection of relevant descriptors is a critical step that defines the accuracy and predictive power of the resulting QSAR model.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A study on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives with antimycobacterial activity led to the generation of a reliable pharmacophore model. nih.govresearchgate.net Based on a training set of 22 compounds, the top-ranked pharmacophore hypothesis was developed to optimize the activity of this series. nih.gov
This model consists of a specific combination of features:
One Aromatic Ring (A)
Four Hydrophobic features (HB)
Three Hydrogen Bond Acceptors (HA)
One Hydrogen Bond Donor (HD)
The model proved to be statistically significant and demonstrated good predictive power for both the training set and an external test set of compounds. nih.gov Such models provide a valuable 3D blueprint that can be used to screen virtual libraries for new compounds that fit the pharmacophore or to guide the modification of existing compounds to better match the required features, ultimately leading to the design of more potent antimycobacterial agents. nih.govresearchgate.net
Identification of Essential Structural Features for Activity
The biological efficacy of quinoxaline derivatives is profoundly influenced by their structural characteristics. For benzyl (B1604629) quinoxaline-2-carboxylate and its analogs, specific moieties have been identified as crucial for their activity, particularly in the context of antimycobacterial applications.
Research into a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives has demonstrated that the nature of the ester group is a primary determinant of antituberculosis activity. nih.gov A comparative analysis revealed a distinct hierarchy of efficacy among different ester substituents. The benzyl ester proved to be the most potent, followed by ethyl, 2-methoxyethyl, allyl, and tert-butyl groups. nih.gov This highlights the indispensability of the benzyl group in maximizing the compound's biological action.
Furthermore, substitutions on the quinoxaline nucleus itself also modulate activity. The presence of a chloro, methyl, or methoxy (B1213986) group at the 7-position of the benzene (B151609) segment of the quinoxaline ring has been observed to enhance antitubercular effects by lowering the Minimum Inhibitory Concentration (MIC) and IC₅₀ values. nih.gov
A key mechanistic insight into the importance of the benzyl group comes from studies on different quinoxaline scaffolds. Research has shown that a benzyl moiety can function as a "DNA intercalation switch." nih.gov While non-benzyl derivatives of a 6-nitroquinoxaline-2,3-diamine scaffold showed a single mode of DNA binding, the corresponding benzyl derivatives exhibited a sequential binding mechanism where intercalation into the DNA double helix was the second critical event. nih.gov This unique capability conferred by the benzyl group provides a potential molecular basis for its enhanced biological activity, suggesting it facilitates a more intimate and disruptive interaction with microbial DNA.
Table 1: Influence of Ester Substituent on Antituberculosis Activity
| Substituent at Carboxylate Group | Relative Activity Ranking nih.gov |
|---|---|
| Benzyl | 1 (Most Active) |
| Ethyl | 2 |
| 2-Methoxyethyl | 3 |
| Allyl | 4 |
| tert-Butyl | 5 (Least Active) |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular properties of quinoxaline derivatives. These quantum-chemical calculations provide a deeper understanding of the molecule's three-dimensional structure, electronic landscape, and vibrational characteristics, which are fundamental to its reactivity and biological interactions.
Geometric and Electronic Structure Elucidation
While specific DFT studies for benzyl quinoxaline-2-carboxylate are not extensively detailed in the available literature, analysis of closely related quinoxaline and quinoline structures provides a clear framework for how its geometric and electronic properties are elucidated. nih.govuomphysics.net
DFT calculations, typically performed using methods like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecule's geometry. nih.gov This process determines the most stable three-dimensional arrangement by calculating key parameters like bond lengths, bond angles, and dihedral angles. For instance, in a related compound, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, DFT was used to establish the precise inclination of the benzyl rings relative to the heterocyclic quinoline system. nih.gov
A critical aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are vital indicators of a molecule's chemical reactivity and kinetic stability. nih.govuomphysics.net For example, a DFT study on N-benzyl-3-phenylquinoxalin-2-amine calculated a HOMO-LUMO energy gap of 4.02 eV. uomphysics.net The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. A smaller energy gap generally implies higher reactivity. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Representative Electronic Properties from DFT Calculations on Related Heterocyclic Compounds
| Parameter | Description | Example Value (from related quinoline derivative) nih.gov |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -0.22932 a.u. |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.07709 a.u. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 0.15223 a.u. |
Note: The values presented are for benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate and serve as an illustration of the data obtained through DFT analysis.
Vibrational Frequency Analysis
Vibrational spectroscopy, in conjunction with DFT calculations, is essential for confirming the molecular structure and understanding the dynamics of its functional groups. ias.ac.innih.gov This analysis involves calculating the theoretical vibrational frequencies and comparing them with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov
The computational approach, often using the B3LYP method, predicts the wavenumbers corresponding to specific vibrational modes, such as the stretching and bending of bonds (e.g., C=O, C-N, C-H). researchgate.net Due to the approximations inherent in the theoretical models and the fact that calculations are often performed for a molecule in a gaseous state while experiments are done on solids, a scaling factor (commonly around 0.96) is typically applied to the calculated frequencies to achieve better agreement with experimental results. nih.gov
This correlative analysis allows for the precise assignment of observed spectral bands to specific molecular motions. For instance, in studies of similar molecules like quinoline-2-carbaldehyde benzoyl hydrazone, the strong band observed in the infrared spectrum around 1675 cm⁻¹ was definitively assigned to the C=O stretching vibration, supported by DFT calculations that predicted this mode at 1714 cm⁻¹ (unscaled). researchgate.net Such assignments are crucial for confirming the presence of key functional groups and understanding their electronic environment within the molecule. ias.ac.in
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups in a Related Hydrazone Compound
| Vibrational Mode | Experimental Frequency (IR, cm⁻¹) researchgate.net | Theoretical Frequency (DFT, cm⁻¹) researchgate.net | Assignment |
|---|---|---|---|
| N-H Stretch | 3375 | 3524 | Stretching of the N-H bond |
| C=O Stretch | 1675 | 1714 | Stretching of the carbonyl group |
| C=N Stretch | 1604 | - | Stretching of the imine bond |
Note: Data is for quinoline-2-carbaldehyde benzoyl hydrazone and illustrates the methodology.
Advanced Applications and Future Research Directions
Development as Novel Drug Leads and Therapeutic Agents
The inherent bioactivity of the quinoxaline (B1680401) ring system, combined with the properties of the benzyl (B1604629) carboxylate group, makes this compound a promising lead for drug discovery. Researchers have extensively investigated its potential against a range of diseases.
New Antitubercular Drugs
Derivatives of benzyl quinoxaline-2-carboxylate have emerged as potent agents against Mycobacterium tuberculosis. Studies focusing on quinoxaline-2-carboxylate 1,4-dioxides have demonstrated significant in vitro antitubercular activity. nih.govresearchgate.net Research has shown that the antitubercular potency is highly dependent on the substituent in the carboxylate group, with the activity improving in the order of benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.govresearchgate.net
Several benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives have proven to be highly active, with impressive selectivity index (SI) values ranging from 76 to 470. nih.gov Specifically, derivatives with a chlorine group at the 7-position of the quinoxaline ring, as well as unsubstituted versions, exhibit good antitubercular activity, including within infected macrophage models. nih.govresearchgate.net The most active of these compounds, a quinoxaline-2-carboxylate derivative with a benzyl group, showed Minimum Inhibitory Concentrations (MICs) of 0.4 μg/ml or less against various single-drug-resistant M. tuberculosis strains. rsc.org This suggests that these compounds operate via a novel mechanism of action, with minimal cross-resistance to current anti-TB drugs. rsc.org The potency and low cytotoxicity of these compounds establish them as valid lead structures for the synthesis of new, more effective antitubercular drugs. nih.govresearchgate.net
Table 1: Antitubercular Activity of Selected this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Name | Structure | Key Findings | Citations |
| Benzyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | (Structure not available in search results) | Among the most potent derivatives; shows good activity in macrophage assays. | nih.govresearchgate.net |
| Benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide | (Structure not available in search results) | Unsubstituted derivative with significant antitubercular activity. | nih.govresearchgate.net |
| General this compound 1,4-dioxides | (General structure not available) | Benzyl ester group confers superior activity compared to other alkyl esters. Active against drug-resistant strains. | nih.govresearchgate.netrsc.org |
Novel Anticancer Agents
The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry for its anticancer properties. ekb.eg Quinoxaline derivatives are known to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. ekb.egnih.gov They can function as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for numerous kinases, including VEGFR, PDGFR, and EGFR. nih.gov
While research has broadly covered the quinoxaline class, specific investigations highlight the potential of the quinoxaline-2-carboxylate core. For instance, quinoxaline-2-carboxylic acid was identified as a potent lead compound for inhibiting Pim-1, a kinase implicated in cancer, with submicromolar activity. nih.gov Although direct studies on this compound as an anticancer agent are not extensively detailed, related N-benzyl-quinoxaline-2-carboxamides have demonstrated notable activity. nih.gov For example, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a potential antineoplastic agent with selective cytotoxicity against several cancer cell lines. nih.govnih.gov These findings underscore the potential of the quinoxaline-2-carboxylate framework, including its benzyl ester, as a foundational structure for developing new kinase inhibitors and other anticancer therapeutics. ekb.eg
Potential Antivirals
Quinoxaline derivatives are a subject of growing interest for their wide-ranging antiviral activities. The planar, polyaromatic nature of the quinoxaline system makes it a suitable candidate for interacting with various viral proteins. Research has identified quinoxalines as potential inhibitors of several viruses, including HIV, influenza viruses, and coronaviruses.
The mechanism of action often involves targeting essential viral enzymes or proteins. For example, some quinoxaline derivatives have been found to be potent inhibitors of HIV-1 reverse transcriptase. Others are being investigated for their ability to target the NS1 protein of the influenza virus, which is critical for the virus's ability to suppress the host's immune response. Although specific studies focusing exclusively on the antiviral properties of this compound are limited in the available literature, the established and versatile antiviral activity of the quinoxaline scaffold suggests that its derivatives are promising candidates for the development of new antiviral therapies.
Chemical Biology Probes
Beyond therapeutic applications, the unique chemical properties of the quinoxaline core lend themselves to the development of specialized tools for chemical biology research.
Fluorescent Probes
The quinoxaline ring system can serve as the core chromophore in fluorescent molecules. While research on this compound itself as a fluorescent probe is not available, other quinoxaline derivatives have been successfully developed for this purpose. A notable example is the compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX). rsc.org This molecule exhibits full-color solvatochromic fluorescence, meaning its emission color changes based on the polarity of its environment. rsc.org This property makes it a promising fluorescent chromophore for quantitatively estimating the polarity of protein binding sites. rsc.org This example illustrates the potential of the quinoxaline scaffold in creating sensitive probes for studying biological microenvironments.
RAD51 Inhibitors for DNA Repair Studies
RAD51 is a key protein in the homologous recombination pathway, a major mechanism for DNA double-strand break repair. Inhibiting RAD51 is a promising strategy for sensitizing cancer cells to therapy. However, research into small molecule inhibitors of RAD51 has primarily focused on other heterocyclic structures. Current studies report the development of quinazolinone derivatives, such as the inhibitor B02 and its analogs, which are structurally distinct from quinoxalines. nih.govresearchgate.netnih.gov These quinazolinones have been shown to inhibit RAD51 and enhance the efficacy of DNA-damaging agents in cancer cells. nih.govnih.gov Based on available research, the this compound scaffold is not currently being pursued as an inhibitor of RAD51.
Materials Science Applications
The inherent electron-accepting nature and rigid, planar structure of the quinoxaline core make its derivatives, including this compound, highly suitable for various materials science applications. These compounds are noted for their thermal stability and versatile electronic properties, which can be fine-tuned through chemical modification.
Quinoxaline derivatives are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net Their primary role stems from their excellent electron-transporting capabilities. google.comqmul.ac.uk The electron-deficient pyrazine (B50134) ring within the quinoxaline structure facilitates efficient electron injection and transport, a critical function for balancing charge carriers within the device and achieving high efficiency.
Research has demonstrated that the quinoxaline scaffold enhances the thermal stability and raises the glass transition temperature (Tg) of materials, leading to more robust and longer-lasting OLED devices. google.com Quinoxaline-based compounds are versatile and have been successfully employed as materials for the electron transporting layer (ETL), as a host or guest in the emitting layer (EML), and even in the hole transporting layer (HTL). google.com For instance, donor-acceptor-donor (D-A-D) type molecules, where quinoxaline acts as the central acceptor, have been synthesized and used as host materials for high-performance phosphorescent OLEDs (PHOLEDs). researchgate.net Furthermore, fluorene-bridged quinoxaline derivatives have been developed as efficient blue emitters, achieving significant external quantum efficiencies. nih.gov The adaptability of the quinoxaline structure allows for the creation of materials that emit light across the visible spectrum, including deep red, by extending the π-conjugation of the molecule. researchgate.net
In the realm of renewable energy, quinoxaline derivatives have emerged as promising components in Dye-Sensitized Solar Cells (DSSCs). qmul.ac.uk The operational principle of a DSSC relies on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). The electronic structure of the dye is paramount for efficient energy conversion.
Quinoxaline is frequently incorporated into organic sensitizer dyes as a potent electron-accepting unit or as a π-bridge to facilitate intramolecular charge transfer from a donor moiety to the semiconductor anchor. acs.org In dyes with a Donor-π-Acceptor (D-π-A) architecture, the quinoxaline unit can act as the primary acceptor or as an auxiliary acceptor. acs.org This strategic placement helps in tuning the dye's absorption spectrum and energy levels (HOMO/LUMO) for optimal performance. For example, novel organic sensitizers using a triphenylamine (B166846) unit as the electron donor and a quinoxaline unit as the electron acceptor have been synthesized for DSSCs, yielding impressive power conversion efficiencies. researchgate.netnih.gov Studies comparing different dye structures have shown that the positioning and conjugation of the quinoxaline unit significantly impact the electronic and photovoltaic properties of the final device. nih.gov The use of a dual donor, dual acceptor (DD-π-AA) design incorporating a quinoxaline bridge has led to dyes with broad absorption spectra, extending beyond 750 nm. acs.org
Table 1: Performance of Quinoxaline-Based Dyes in DSSCs This table is interactive. You can sort the data by clicking on the column headers.
| Dye ID | Architecture | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Source |
|---|---|---|---|---|---|---|
| RC-21 | D-π-A | 3.30 | 7.91 | 0.61 | 0.68 | nih.gov |
| RC-22 | D-A-π-A | 5.56 | 13.56 | 0.61 | 0.67 | nih.gov |
| AP3 | DD-π-AA | 5.50 | - | - | - | acs.org |
| AP8 | DD-π-AA | - | - | - | - | acs.org |
Agricultural Applications (e.g., Herbicidal Agents)
Beyond materials science, the quinoxaline scaffold is a key component in the development of agrochemicals. Notably, derivatives of quinoxaline 1,4-dioxides (QdNOs) are recognized for possessing a wide spectrum of biological activities, including herbicidal properties. mdpi.comresearchgate.net Some commercially available herbicides are based on the quinoxaline structure. researchgate.net
The herbicidal potential is linked to the diverse mechanisms of action that can be accessed through this chemical class. Carboxylic acids and their derivatives, a category that includes this compound, have made substantial contributions to the discovery of herbicidal lead structures over several decades. nih.gov These molecules can target a variety of biosynthetic pathways and enzymes within the plant. The mechanism of action for quinoxaline 1,4-dioxides, for instance, is often associated with the generation of free radicals that induce DNA damage, a mode of action that can be effective against unwanted vegetation. mdpi.comnih.gov The structural versatility of the quinoxaline-2-carboxylic acid core allows for systematic modifications to enhance potency and selectivity, making it a valuable template for the design of new herbicidal agents.
Strategies for Structure Optimization and Lead Generation
The development of novel and more effective quinoxaline-based compounds for any application relies on sophisticated strategies for molecular design and optimization. Rational design and hybridization are two key approaches used to refine the properties of lead compounds like this compound.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern chemical design. These methodologies are used to understand how specific structural features of a molecule influence its biological activity or material properties.
In the context of quinoxaline-2-carboxylates, SAR studies have provided critical insights. For example, in the development of antimycobacterial agents, it was found that the nature of the substituent on the carboxylate group significantly impacts activity, with the benzyl ester showing superior potency compared to ethyl, allyl, or tert-butyl esters. nih.gov Further studies on N-substituted quinoxaline-2-carboxamides revealed that N-benzyl derivatives generally exhibited superior activity. nih.gov
QSAR models take this a step further by creating mathematical equations that correlate physicochemical properties (descriptors) of molecules with their activity. These models serve as a rational guide for proposing new structures with potentially enhanced efficacy before they are synthesized, saving time and resources. acs.org
Molecular hybridization is a powerful strategy in medicinal chemistry and materials design that involves covalently linking two or more distinct pharmacophores or functional moieties into a single hybrid molecule. researchgate.net The goal is to create a new compound with an improved activity profile, dual-action capabilities, or novel properties derived from the synergistic effect of the combined fragments. researchgate.netmdpi.com
The quinoxaline scaffold is an ideal candidate for this approach. mdpi.com Researchers have successfully designed and synthesized quinoxaline-triazole hybrids and quinoxaline-oxadiazole hybrids. mdpi.comnih.govnih.gov For example, combining the quinoxaline core with a 1,3,4-oxadiazole (B1194373) ring, another biologically active heterocycle, has been explored to develop novel anticancer agents with potentially enhanced efficacy and improved physicochemical properties. mdpi.comnih.gov This strategy of creating hybrid molecules allows designers to modulate multiple targets or combine desired electronic and steric features to fine-tune a compound for a specific advanced application, be it in medicine or materials science. researchgate.net
Scaffold Hopping
Scaffold hopping is a prominent strategy in medicinal chemistry focused on identifying novel molecular core structures (scaffolds) that can mimic the biological activity of a known active compound. This technique aims to discover isosteric or bioisosteric replacements for the core of a lead compound, which can lead to improved properties such as enhanced potency, better selectivity, reduced toxicity, and novel intellectual property. In the context of this compound, scaffold hopping involves replacing the central quinoxaline ring system with other heterocyclic or carbocyclic structures while aiming to maintain or improve upon its biological activities.
The quinoxaline scaffold is recognized as a bioisostere of other bicyclic aromatic systems like quinoline (B57606) and naphthalene. patsnap.com This bioisosteric relationship implies that these different core structures can often be interchanged in a drug design program without losing the key interactions required for biological activity. The rationale behind this is that these scaffolds present a similar three-dimensional arrangement of key pharmacophoric features to the biological target.
A practical example of this approach can be seen in the development of novel antitubercular agents. In a study focused on N-substituted quinoxaline-2-carboxamides, which are structurally very similar to this compound, researchers investigated the impact of replacing the quinoxaline core with a pyrazine core. nih.gov The resulting compounds, 3-phenylcarbamoylpyrazine-2-carboxylic acid derivatives, were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra. The comparison revealed that the N-benzyl-quinoxaline-2-carboxamides exhibited superior antimycobacterial activity over their pyrazine counterparts, highlighting the significance of the quinoxaline scaffold for this particular biological target. nih.gov
The following table presents a comparison of the antimycobacterial activity of N-benzyl-quinoxaline-2-carboxamides and their corresponding pyrazine bioisosteres.
| Compound ID | Core Scaffold | R Group | MIC against M. tuberculosis H37Ra (µg/mL) |
| 1 | Quinoxaline | H | >500 |
| 1a | Pyrazine | H | >500 |
| 2 | Quinoxaline | 4-CF₃ | 3.91 |
| 2a | Pyrazine | 4-CF₃ | 125 |
| 3 | Quinoxaline | 3-NO₂ | 3.91 |
| 3a | Pyrazine | 3-NO₂ | 500 |
Data sourced from Semelkova et al. (2021). nih.gov
The data clearly demonstrates that for the N-benzyl amide derivatives, the quinoxaline scaffold is crucial for potent antimycobacterial activity. While the pyrazine-based compounds are true bioisosteres, the scaffold hop in this case resulted in a significant decrease in potency. This underscores that while scaffold hopping is a powerful tool, the biological outcomes are highly dependent on the specific target and the subtle electronic and steric differences between the scaffolds. drughunter.com Future research directions in this area could involve exploring other bioisosteric replacements for the quinoxaline-2-carboxylate core, such as quinoline, quinazoline (B50416), or even non-aromatic heterocyclic systems, to identify novel compounds with improved therapeutic profiles. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing benzyl quinoxaline-2-carboxylate derivatives?
- Methodological Answer : Palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ or Pd(PPh₃)₄) with ligands like BINAP and bases such as Cs₂CO₃ in toluene at 110°C for 5 hours have shown high yields (~97%) . Reaction parameters (temperature, solvent, and catalyst-to-ligand ratio) must be systematically optimized using design-of-experiment (DoE) approaches to minimize side products.
Q. How should researchers handle safety protocols for this compound derivatives?
- Methodological Answer : While specific GHS data for this compound may be limited, standard precautions for quinoxaline derivatives include:
- PPE : Lab coat, gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent symptoms .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. For complex mixtures, preparative HPLC with C18 columns and methanol/water mobile phases improves purity. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do structural modifications of this compound impact biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, halogens) at the quinoxaline ring enhances antiproliferative activity. Evaluate via in vitro assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values and correlate with electronic properties using DFT calculations .
Q. What strategies resolve contradictions in catalytic efficiency across reaction scales?
- Methodological Answer : Kinetic studies (e.g., monitoring via in situ IR or GC-MS) identify rate-limiting steps. For scale-up, switch from batch to flow chemistry to maintain heat/mass transfer. Validate reproducibility using statistical tools (e.g., ANOVA for yield variations) .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like topoisomerase II or kinase enzymes. Combine with MD simulations (AMBER, GROMACS) to assess stability of ligand-protein complexes. Validate predictions via enzymatic inhibition assays .
Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via LC-MS/MS with electrospray ionization (ESI). Isolate intermediates using SPE cartridges and elucidate structures via tandem MS/MS fragmentation patterns .
Data Analysis & Experimental Design
Q. How to design dose-response studies for this compound in antimicrobial assays?
- Methodological Answer : Use logarithmic concentration ranges (e.g., 0.1–100 µM) against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv). Apply Gompertz models to fit growth inhibition curves and calculate MIC/MBC values. Include positive controls (e.g., isoniazid) and account for solvent cytotoxicity .
Q. What statistical methods are suitable for analyzing reaction yield variability in multi-step syntheses?
- Methodological Answer : Multivariate analysis (PLS regression) identifies critical factors (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to model interactions between variables. Confirm robustness via triplicate runs and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
